Humanin

Descripción

Discovery and Classification of Humanin

This compound was first discovered in 2001 during a functional screening for genes that could protect neuronal cells from the toxicity induced by amyloid-beta (Aβ) peptides and mutations associated with familial Alzheimer's disease (AD), specifically mutants of amyloid precursor protein (APP), presenilin-1 (PS1), and presenilin-2 (PS2). mdpi.comnih.govtandfonline.comnih.gov This initial discovery was made by the Nishimoto laboratory, which screened a cDNA library derived from the occipital lobe of an AD patient, a brain region known to be relatively preserved in the disease. mdpi.com The term "this compound" was coined to reflect the peptide's potential to restore "humanity" in AD patients. mdpi.comresearchgate.netlupinepublishers.com

Concurrently and independently, this compound was identified by two other research groups. The Reed lab discovered this compound while screening for proteins that interact with Bcl-2-associated X protein (Bax), a key mediator of apoptosis. mdpi.comwikipedia.org The Pinchas Cohen lab independently found this compound during a screen for proteins that interact with insulin-like growth factor-binding protein-3 (IGFBP3). mdpi.comwikipedia.org This tripartite discovery highlighted this compound's potential roles in cell survival pathways.

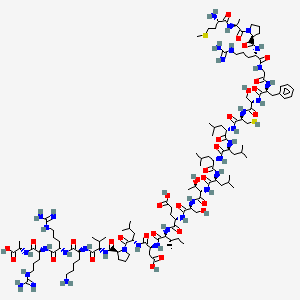

This compound is typically described as a 24-amino acid peptide. mdpi.comalzdiscovery.orgbioscientifica.comfrontiersin.org However, depending on the translational machinery, a 21-amino acid form translated within the mitochondria also exists, and both forms have shown biological activity. alzdiscovery.orgbioscientifica.comfrontiersin.org

A groundbreaking aspect of this compound's discovery was its origin. This compound was the first peptide found to be encoded by a small open reading frame (sORF) located within the mitochondrial genome, specifically within the gene for the 16S ribosomal RNA (MT-RNR2). mdpi.comnih.govwikipedia.orgalzdiscovery.orgbioscientifica.comfrontiersin.orgjci.orgthno.orgphysiology.orgnih.govoatext.com This finding was significant because the mitochondrial genome was traditionally thought to encode only a limited number of proteins primarily involved in oxidative phosphorylation, along with ribosomal RNAs and transfer RNAs. nih.gov

The identification of this compound as a functional peptide encoded by mitochondrial DNA established the paradigm of mitochondrial-derived peptides (MDPs). This new class of molecules represents a form of mitochondrial-to-nuclear communication or signaling, where peptides produced within mitochondria can exert biological effects both locally and distally. nih.govnih.govfrontiersin.orgjci.orgphysiology.orgnih.gov Following this compound's discovery, other MDPs have been identified, including MOTS-c (encoded by the 12S rRNA gene, MT-RNR1) and a family of small this compound-like peptides (SHLPs 1-6), also encoded within the 16S rRNA region. lupinepublishers.comjci.orgphysiology.orgnih.govmdpi.com These findings underscore the expanding understanding of the mitochondrial genome's coding potential and the diverse biological roles of MDPs.

Evolution of this compound Research Scope

The initial focus of this compound research was heavily centered on its potent neuroprotective properties, particularly in the context of Alzheimer's disease. mdpi.comnih.govtandfonline.comnih.govresearchgate.netwikipedia.orgthno.orgmdpi.comfrontiersin.orgoup.comresearchgate.net However, as investigations progressed, it became clear that this compound's protective effects were not limited to neuronal cells.

This compound's role has expanded significantly from a primarily neuroprotective factor to a recognized systemic cytoprotector. mdpi.comnih.govnih.govlupinepublishers.combioscientifica.comfrontiersin.orgjci.orgphysiology.orgmdpi.comfrontiersin.orgnih.govaging-us.com Detailed research findings have demonstrated its beneficial effects in a variety of cellular and animal models of different diseases and stress conditions.

In the nervous system, this compound has been shown to protect against neuronal cell death induced by various AD-related insults, including Aβ toxicity and mutations in APP, PS1, and PS2. mdpi.comnih.govtandfonline.comnih.govbioscientifica.comfrontiersin.orgresearchgate.net Its neuroprotective mechanisms involve inhibiting pro-apoptotic proteins such as Bax and Bid, and interacting with cell surface receptors like the formyl peptide receptor-like 1 (FPRL1) and a heterotrimeric complex comprising CNTFR, WSX-1, and gp130. mdpi.comnih.govlupinepublishers.comalzdiscovery.orgfrontiersin.org These interactions trigger downstream survival signaling pathways, including the JAK2/STAT3, AKT/ERK1/2, and PI3K/AKT pathways, which promote cell survival and resilience. nih.govalzdiscovery.orgjci.orgthno.orgfrontiersin.orgnih.gov this compound also offers protection against oxidative stress and other forms of cellular insult in neuronal models. tandfonline.combioscientifica.comoup.comresearchgate.netnih.gov

Beyond neuroprotection, studies have revealed this compound's cytoprotective effects in numerous other tissues and organs. mdpi.comlupinepublishers.comalzdiscovery.orgbioscientifica.comfrontiersin.orgjci.orgthno.orgphysiology.orgoatext.commdpi.comfrontiersin.orgnih.govaging-us.comnih.govnih.gov

Cardiovascular System: this compound has demonstrated protective effects against ischemic cardiovascular damage. alzdiscovery.orgbioscientifica.comjci.orgmdpi.comfrontiersin.orgoup.comnih.gov It protects endothelial cells from oxidative stress induced by oxidized LDL (Ox-LDL), suggesting a potential role in mitigating atherosclerosis. bioscientifica.comoup.com Studies in animal models of myocardial ischemia-reperfusion have shown that this compound can reduce infarct size and improve cardiac function by inhibiting apoptosis, partly by reducing Bax protein levels. nih.gov

Metabolic Regulation: this compound plays a role in metabolic homeostasis. It has been shown to improve insulin (B600854) sensitivity and protect pancreatic beta cells, demonstrating beneficial effects in preclinical models of both type 1 and type 2 diabetes. alzdiscovery.orgoatext.comnih.gov this compound can regulate insulin signaling, partly by activating hypothalamic STAT3 signaling. alzdiscovery.org Its involvement in metabolic regulation suggests it may protect against various metabolic disorders. lupinepublishers.comalzdiscovery.orgjci.orgthno.orgphysiology.orgnih.govoatext.commdpi.comfrontiersin.orgresearchgate.netnih.gov

Other Systems: Research indicates this compound's protective actions extend to other areas, including potential benefits in models of stroke, age-related macular degeneration, male infertility, and bone-related diseases. mdpi.comwikipedia.orgalzdiscovery.orgbioscientifica.comjci.orgthno.orgnih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov It is involved in regulating fundamental cellular processes such as apoptosis, inflammation, and the response to oxidative stress across diverse cell types. lupinepublishers.commdpi.comoup.comnih.govnih.gov

The expanding scope of this compound research is summarized in the table below, highlighting its protective effects in various disease models:

| Disease/Condition Model | Observed Protective Effects | Relevant Findings |

| Alzheimer's Disease (Aβ, FAD genes) | Inhibits neuronal cell death, protects against toxicity. | Suppresses apoptosis induced by Aβ, APP, PS1, PS2 mutants. mdpi.comnih.govtandfonline.comnih.govbioscientifica.comfrontiersin.orgresearchgate.net Interacts with receptors and intracellular proteins (Bax, Bid). mdpi.comnih.govlupinepublishers.comalzdiscovery.orgfrontiersin.org Activates survival pathways (STAT3, AKT/ERK1/2). nih.govalzdiscovery.orgjci.orgthno.orgfrontiersin.orgnih.gov |

| Myocardial Ischemia-Reperfusion | Reduces infarct size, improves cardiac function. | Attenuates Bax protein levels, inhibits apoptosis. nih.gov |

| Oxidative Stress (e.g., Ox-LDL) | Protects various cell types, including endothelial cells, from damage. | Reduces reactive oxygen species formation, inhibits apoptosis and ceramide formation in endothelial cells. bioscientifica.comoup.com |

| Diabetes Mellitus (Type 1 & 2 models) | Improves insulin sensitivity, protects pancreatic beta cells. | Regulates insulin signaling via hypothalamic STAT3. alzdiscovery.org Beneficial effects in animal models. alzdiscovery.orgoatext.comnih.gov |

| Stroke Models | Neuroprotective effects. | Protective effects observed in rodent models. wikipedia.orgbioscientifica.com |

| Age-Related Macular Degeneration | Protects cells from toxicity. | SHLP2, a related MDP, also shows protective effects. jci.org |

| Parkinson's Disease Models | Neuroprotection, behavioral recovery. | Stimulates mitochondrial biogenesis and gene expression, activates PI3K/AKT signaling. thno.org Increased HN mRNA levels observed in patient PBMCs. mdpi.com |

| General Cellular Stress (serum starvation, hypoxia, etc.) | Protects cells from apoptosis and damage. | Protective effects demonstrated in various in vitro models. bioscientifica.com |

This compound is a small, highly conserved peptide that has garnered significant attention for its diverse cytoprotective and metabolic functions. Initially identified as a neuroprotective factor, research has expanded to reveal its broader roles in cellular homeostasis, aging, and various disease states.

Propiedades

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUWKZJZIPZKE-OFANTOPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H204N34O32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186749 | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2687.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330936-69-1 | |

| Record name | Humanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Biology of Humanin

Biosynthesis and Regulation of Humanin Levels The biosynthesis and circulating levels of this compound are subject to various regulatory mechanisms, influenced by age, hormones, and physiological stressors. This compound itself does not possess a classical signal peptide for secretion, but it may act as a signal peptide for its own release.nih.govalzdiscovery.orgbioscientifica.com

Compound Table:

| Compound Name | PubChem CID |

| This compound | 16131438 |

| This compound (human) (trifluoroacetate salt) | 163332182 |

| formyl this compound | 56947109 |

Data Table:

| Factor | Influence on this compound Levels (Circulating/Expression) | Notes | Source Indices |

| Age | Decrease | Observed in mice and humans; linked to longevity in mouse models. | oatext.comnih.govfrontiersin.orgnih.govnih.govresearchgate.netoncotarget.com |

| Growth Hormone (GH) | Decrease | Negative correlation with GH/IGF-1 axis activity. | nih.govnih.govnih.govresearchgate.net |

| Insulin-Like Growth Factor-1 (IGF-1) | Decrease | Negative correlation with GH/IGF-1 axis activity; direct regulation. | nih.govnih.govnih.govresearchgate.netfrontiersin.org |

| Ovarian Hormones | Increase (in astrocytes/hippocampus) | Demonstrated in cultured astrocytes and in rat hippocampus. | nih.govalzdiscovery.orgfrontiersin.orgmdpi.comnih.gov |

| Oxidative Stress | Increase (in some contexts) | Observed after ischemia-reperfusion injury and in cultured cells. | arvojournals.orgbioscientifica.comfrontiersin.org |

| Hypoxia | Increase (nuclear isoforms in RPE cells) | Observed in cultured retinal pigment epithelial cells. | arvojournals.org |

| Exercise Stress | Increase (in skeletal muscle) | Tissue-specific response. | nih.govalzdiscovery.org |

| Mitochondrial DNA Mutations | Upregulation (in skeletal muscle diseases) | Tissue-specific response aimed at homeostasis. | nih.gov |

This compound Interaction Networks and Mechanistic Paradigms

Extracellular Receptor-Mediated Signaling

Formyl Peptide Receptor-Like 1/2 (FPRL1/2) Activation

This compound acts as a ligand for G protein-coupled formyl peptide receptor-like 1 (FPRL1) and formyl peptide receptor-like 2 (FPRL2). frontiersin.orgaai.orguniprot.org Binding of HN to FPRL1/2 can induce intracellular calcium mobilization and activate the ERK1/2 pathway, which is implicated in cell survival. aai.orgoncotarget.commdpi.comnih.gov This interaction has been shown to inhibit apoptosis signal-regulating kinase (ASK) and c-Jun N-terminal kinase (JNK)-mediated neuronal cell death. frontiersin.org this compound may also exert neuroprotective effects by competitively inhibiting the access of amyloid-beta (Aβ42) to FPRL1. aai.org

Ciliary Neurotrophic Factor Receptor α (CNTFR-α)/gp130/WSX-1 Trimeric Receptor Complex

Another key extracellular receptor for this compound is a putative trimeric complex composed of Ciliary Neurotrophic Factor Receptor α (CNTFR-α), glycoprotein (B1211001) 130 (gp130), and WSX-1 (also known as IL-27Rα or TCCR). alzdiscovery.orgresearchgate.netfrontiersin.orgoncotarget.comfrontiersin.orgmdpi.comfrontiersin.orgthno.orgrndsystems.comgenecards.orgarvojournals.org This complex is considered a major mediator of this compound's cytoprotective effects. alzdiscovery.org Binding of this compound to this trimeric receptor leads to the activation of intracellular signaling, notably the JAK2/STAT3 pathway, which is crucial for neuroprotection and cytoprotection. researchgate.netfrontiersin.orgoncotarget.comfrontiersin.orgmdpi.comarvojournals.orgresearchmap.jp Studies have shown that the presence of CNTFR-α and/or WSX-1 affects this compound binding to neuronal cells, and their depletion diminishes this compound-mediated cytoprotection. frontiersin.org this compound has also been found to induce the hetero-oligomerization of CNTFR-α, WSX-1, and gp130, further supporting the involvement of this complex in this compound binding. frontiersin.org

Soluble Extracellular Protein Interactions (VSTM2L, IGFBP3)

Beyond membrane receptors, this compound also interacts with soluble extracellular proteins, including V-set and transmembrane domain containing 2 like (VSTM2L) and Insulin-like Growth Factor-Binding Protein 3 (IGFBP3). researchgate.netfrontiersin.orgfrontiersin.org

VSTM2L has been identified as a secreted protein that interacts with this compound. bioscientifica.comfrontiersin.orgnih.govresearchgate.netbiorxiv.org Research indicates that VSTM2L acts as a strong antagonist of this compound's neuroprotective activity in neuronal cells. frontiersin.orgnih.govresearchgate.net This interaction may represent a mechanism by which the body modulates this compound's effects. bioscientifica.com

This compound also interacts with Insulin-like Growth Factor-Binding Protein 3 (IGFBP3). bioscientifica.comresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orguniprot.orgmdpi.commdpi.comfrontiersin.orgarvojournals.org This interaction can modulate cell survival and apoptosis, although the effect can be cell type-dependent. bioscientifica.comalzdiscovery.org this compound can block IGFBP3-induced apoptosis in certain cell lines, such as glial cells, but not always in neuronal cells. bioscientifica.com Interestingly, IGFBP3 and this compound can exhibit a synergistic effect in protecting neurons from amyloid-beta-induced apoptosis. bioscientifica.com this compound's interaction with IGFBP3 involves binding to its C-terminal domain, interfering with the binding of importin-β to IGFBP3, and thereby suppressing IGFBP3-mediated apoptosis. uniprot.orgmdpi.com

Downstream Intracellular Signaling Cascades

Upon binding to its receptors, particularly the CNTFR-α/gp130/WSX-1 complex and FPRL1/2, this compound triggers several intracellular signaling pathways. alzdiscovery.orgresearchgate.netfrontiersin.orgoncotarget.comfrontiersin.orgthno.org

JAK2/STAT3 Pathway Activation

A major downstream signaling pathway activated by this compound, particularly through the CNTFR-α/gp130/WSX-1 trimeric receptor, is the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. alzdiscovery.orgresearchgate.netfrontiersin.orgoncotarget.comnih.govfrontiersin.orgmdpi.comthno.orgarvojournals.orgresearchmap.jpnih.gov Activation of this pathway is critical for this compound's neuroprotective and cytoprotective effects. alzdiscovery.orgfrontiersin.orgoncotarget.comfrontiersin.orgmdpi.comarvojournals.orgresearchmap.jp this compound treatment leads to increased phosphorylation of STAT3, indicating its activation. oncotarget.comnih.govnih.gov The JAK2/STAT3 cascade plays a key role in processes such as cell proliferation, anti-apoptosis, and anti-aging. frontiersin.org Studies have shown that this compound reactivates the JAK2/STAT3 pathway, which can be inhibited under conditions like oxidative stress. frontiersin.orgnih.gov Inhibition of JAK2 or STAT3 has been shown to counteract this compound's protective effects. frontiersin.orgresearchmap.jpnih.gov

ERK1/2 Signaling Modulation

This compound also activates the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) signaling pathway. alzdiscovery.orgoncotarget.comnih.govfrontiersin.orgfrontiersin.orgthno.org This activation is associated with this compound binding to the FPRL1 receptor. alzdiscovery.orgaai.orgoncotarget.comnih.govfrontiersin.org ERK1/2 are components of the mitogen-activated protein kinase (MAPK) pathway and are involved in fundamental cellular processes including cell survival, proliferation, and differentiation. frontiersin.orgnih.gov this compound's ability to activate ERK1/2 contributes to its pro-survival signaling. alzdiscovery.orgoncotarget.com

PI3K/AKT Pathway Activation

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway is another significant downstream target of this compound signaling. alzdiscovery.orgoncotarget.comnih.govfrontiersin.orgthno.orgnih.govresearchgate.net this compound treatment activates the PI3K/AKT pathway, leading to increased phosphorylation of AKT. oncotarget.comnih.govnih.gov This pathway is crucial for cell survival, growth, and metabolism. genome.jp Activation of PI3K/AKT by this compound can further activate the downstream JAK2/STAT3 signaling pathway. frontiersin.orgnih.gov Research indicates that the neuroprotective effects of this compound, particularly in models of Parkinson's disease, are dependent on the activation of the PI3K/AKT signaling pathway. thno.orgnih.govresearchgate.net Inhibition of PI3K or AKT has been shown to abolish the protective effects of this compound. frontiersin.orgnih.govresearchgate.net

Summary of this compound Signaling Pathways

| Receptor/Interaction | Downstream Pathway(s) Activated | Primary Cellular Effects |

| FPRL1/2 | ERK1/2, Intracellular Ca2+ mobilization, Inhibition of ASK/JNK | Cell survival, Neuroprotection, Inhibition of apoptosis |

| CNTFR-α/gp130/WSX-1 Trimeric Complex | JAK2/STAT3, PI3K/AKT, ERK1/2 | Cytoprotection, Neuroprotection, Anti-apoptosis, Cell survival |

| VSTM2L (Soluble) | Antagonistic effect on HN activity | Modulation of this compound's neuroprotective effects |

| IGFBP3 (Soluble/Intracellular) | Modulation of apoptosis | Cell survival (context-dependent), Inhibition of IGFBP3-induced apoptosis |

This table summarizes the key receptors and interacting proteins of this compound and the primary downstream signaling pathways activated, along with their associated cellular effects, based on the provided search results. bioscientifica.comalzdiscovery.orgresearchgate.netfrontiersin.orgfrontiersin.orgaai.orguniprot.orgoncotarget.commdpi.comnih.govfrontiersin.orgmdpi.comfrontiersin.orgthno.orgarvojournals.orgresearchmap.jpnih.govresearchgate.netnih.govnih.govresearchgate.net

Detailed Research Findings on Signaling Pathway Activation

Studies have investigated the specific effects of this compound and its analogs on these pathways. For instance, treatment with a this compound analog significantly increased protein levels of JAK2 and phosphorylated STAT3 in cells subjected to oxygen/glucose deprivation/reoxygenation conditions, reversing the inhibition observed under stress. frontiersin.orgnih.gov This activation was shown to be mediated through the PI3K/AKT pathway, as inhibition of PI3K/AKT counteracted the effect of this compound on JAK2/STAT3 activation. frontiersin.orgnih.gov

Furthermore, research in neuronal cells and in vivo models has demonstrated that this compound treatment increases the phosphorylation of AKT, ERK1/2, and STAT3. oncotarget.comnih.govthno.orgnih.gov Inhibition of PI3K, MEK (an upstream activator of ERK), and JAK kinases impaired the activation of their respective downstream targets by this compound, confirming the involvement of these pathways. oncotarget.comnih.gov

The effects of this compound on these pathways can also be age-dependent, with observed differences in signaling activation in the hippocampus of aged mice compared to young mice. researchgate.netoncotarget.comnih.gov

JNK and p38 MAPK Regulation

This compound has been shown to exert protective effects by inhibiting the c-jun NH2 terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways frontiersin.orgahajournals.org. These pathways are involved in cellular responses to stress, including oxidative stress and inflammation, and their activation can lead to apoptosis and cellular damage frontiersin.orgnih.gov.

Research indicates that this compound can attenuate NMDA-induced excitotoxicity in cortical neurons by inhibiting the ROS-dependent JNK/p38 MAPK pathway nih.govtdl.org. NMDA treatment leads to increased phosphorylation levels of JNK and p38 MAPK, which are significantly attenuated by this compound pretreatment nih.gov. This suggests that this compound's neuroprotective effect, at least in part, involves the suppression of these stress-activated kinases nih.govtdl.org. The mechanism may involve this compound reducing intracellular calcium levels, which in turn inhibits ROS generation, a known activator of JNK and p38 MAPK frontiersin.orgtdl.org. Studies on myocardial ischemic injury also suggest that this compound's protective effects are related to the inhibition of p38 and JNK signaling pathways alzdiscovery.org.

AMP-Activated Protein Kinase (AMPK) Pathway

The AMP-activated protein kinase (AMPK) pathway is a critical regulator of cellular energy homeostasis frontiersin.orggenome.jp. AMPK is activated by conditions that increase the AMP:ATP ratio, such as metabolic stress, and it promotes ATP-producing catabolic pathways while inhibiting energy-consuming processes genome.jp.

This compound has been shown to activate the AMPK signaling pathway frontiersin.orgoncotarget.com. This activation is involved in this compound's protective effects against various stressors frontiersin.orgresearchgate.net. For instance, this compound's ability to promote mitochondrial biogenesis in pancreatic β-cells is dependent on the activation of AMPK nih.gov. This compound treatment leads to the phosphorylation of AMPK, which is involved in the induction of PGC-1α and its downstream targets, NRF1 and TFAM, key regulators of mitochondrial biogenesis nih.gov. This compound's activation of AMPK has also been observed in primary hepatocytes, macrophages, and myocardial cells researchgate.net. In the context of oxidative stress, AMPK is involved in the antioxidation effect of this compound, and it helps maintain cellular metabolic homeostasis by regulating mitochondrial ROS production frontiersin.org.

Mitochondrial Biogenesis and Function

This compound plays a significant role in regulating mitochondrial biogenesis and function, contributing to cellular resilience and survival aging-us.comfrontiersin.orgresearchgate.net. It is a mitochondrial-derived peptide that helps preserve mitochondrial function and cell viability under stressful conditions mdpi.com.

Mitochondrial Homeostasis

This compound contributes to maintaining mitochondrial homeostasis, which is essential for cellular fitness mdpi.comresearchgate.netnih.gov. Mitochondrial homeostasis involves a range of processes including energy production, proteostasis, adaptive responses to stress, and apoptosis mdpi.comphysiology.org. This compound's role in regulating these processes helps ensure proper mitochondrial function and prevents the accumulation of damaged mitochondria nih.gov. Studies suggest that this compound may help restore mitochondrial homeostasis in response to stress, such as acute exercise or conditions associated with mtDNA mutations mdpi.comphysiology.org.

ATP Production and Reserve Capacity

This compound positively impacts mitochondrial bioenergetics, leading to increased ATP production and enhanced mitochondrial reserve capacity mdpi.comnih.govalzdiscovery.orgnih.gov. Mitochondrial reserve capacity represents the ability of the cell to meet increased energy demands under stress nih.gov.

Research in retinal pigment epithelial cells has shown that this compound treatment increases the basal oxygen consumption rate, maximal respiration, respiration capacity, and ATP production mdpi.comnih.govnih.gov. This allows cells to maintain ATP production and mitochondrial reserve capacity even in the context of cellular or oxidative stress nih.govalzdiscovery.org. The this compound analogue HNG has also been shown to increase ATP production and mitochondrial reserve capacity nih.gov.

Mitochondrial Membrane Potential Maintenance

Maintaining mitochondrial membrane potential (MMP) is crucial for mitochondrial function and cell survival, as its loss is an early indicator of mitochondrial dysfunction and apoptosis dovepress.commdpi.com. This compound helps prevent the loss of mitochondrial membrane potential, particularly in response to oxidative stress alzdiscovery.orgnih.govdovepress.commdpi.comfrontiersin.org.

Physiological and Pathophysiological Roles of Humanin

Broad Cytoprotective and Neuroprotective Effects

Humanin exhibits extensive cytoprotective properties, protecting various cell types from a range of insults, including oxidative stress, serum starvation, and hypoxia. bioscientifica.commdpi.comresearchgate.net This protective capacity extends to the nervous system, where this compound demonstrates significant neuroprotective effects. frontiersin.orgwikipedia.orgmdpi.comalzdiscovery.org

Research has shown this compound's protective effects in models of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). mdpi.comnih.govnih.gov It can protect neurons from the toxicity induced by amyloid-beta (Aβ) peptides, a key factor in AD pathology. frontiersin.orgbioscientifica.comaai.org Studies in AD models have shown that this compound and its analogs can reduce neuronal apoptosis, improve synaptic plasticity, and reduce Aβ plaque deposition. frontiersin.orgalzdiscovery.orgresearchgate.net this compound has also shown protective effects in models of stroke, reducing cerebral infarct volume and improving neurological function. wikipedia.orgalzdiscovery.org Beyond neurodegeneration, this compound protects against damage in cardiovascular tissues, such as reducing myocardial infarct size following ischemia-reperfusion injury. mdpi.comalzdiscovery.orgfrontiersin.org It also shows promise in protecting against oxidative stress in endothelial cells and in the retina. oup.combioscientifica.commdpi.comspandidos-publications.com

Anti-Apoptotic Mechanisms in Cellular Survival

A key mechanism underlying this compound's protective effects is its potent anti-apoptotic activity. mdpi.commdpi.comresearchgate.net this compound can inhibit programmed cell death through both intracellular and extracellular pathways. frontiersin.org

Intracellularly, this compound interacts with pro-apoptotic proteins, including Bax, tBid, and BimEL, preventing their translocation to the mitochondria, a crucial step in initiating the mitochondrial-dependent apoptotic pathway. bioscientifica.combioscientifica.commdpi.complos.org By binding to these proteins, this compound effectively blocks the release of cytochrome c and the subsequent formation of the apoptosome, thereby inhibiting caspase activation and ultimately preventing cell death. frontiersin.orgbioscientifica.commdpi.complos.org

Extracellularly, secreted this compound can bind to cell surface receptors, such as the formylpeptide receptor-like 1 (FPRL1) and the heterotrimeric receptor complex composed of CNTFR, WSX-1, and gp130. wikipedia.orgfrontiersin.orgalzdiscovery.orgaai.org Activation of these receptors can trigger pro-survival signaling pathways, including the ERK and JAK2/STAT3 pathways, which promote cell survival and inhibit apoptosis. frontiersin.orgmdpi.comalzdiscovery.org

Regulation of Inflammation and Oxidative Stress

This compound plays a significant role in modulating inflammation and counteracting oxidative stress, two interconnected processes implicated in numerous age-related diseases. mdpi.comnih.govfrontiersin.org

This compound has been shown to reduce the production of reactive oxygen species (ROS), which are major contributors to oxidative damage. mdpi.comfrontiersin.orgspandidos-publications.comnih.gov It can protect cells from oxidative stress induced by various agents, including hydrogen peroxide and oxidized LDL. oup.combioscientifica.commdpi.com This protection is partly mediated by enhancing mitochondrial biogenesis and regulating the redox system. mdpi.commdpi.comfrontiersin.org this compound can also activate chaperone-mediated autophagy, a process that helps remove damaged proteins and organelles, further contributing to cellular resilience against oxidative stress. mdpi.comalzdiscovery.orgfrontiersin.org

In terms of inflammation, this compound has demonstrated anti-inflammatory effects. mdpi.comnih.govfrontiersin.org It can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, often by interacting with components of cytokine receptors like gp130. mdpi.comfrontiersin.org This regulation of the inflammatory response is crucial in mitigating tissue damage in various conditions, including cardiovascular diseases and neurodegenerative disorders. mdpi.comnih.govfrontiersin.org

Role in Aging and Healthspan Extension

Emerging research suggests that this compound is linked to the aging process and has the potential to influence healthspan and, in some model organisms, lifespan. usc.edumdpi.comalzdiscovery.orgaging-us.comdrugdiscoverynews.com

Circulating levels of this compound have been observed to generally decrease with age in various species, including humans and mice. bioscientifica.comalzdiscovery.orgaging-us.comdrugdiscoverynews.com However, studies have found elevated this compound levels in certain long-lived populations, such as centenarians and their offspring, suggesting a potential association with longevity. alzdiscovery.orgaging-us.comdrugdiscoverynews.comresearchgate.netusc.edu

Studies in model organisms, such as C. elegans and mice, have provided evidence for this compound's role in extending lifespan and improving healthspan. jci.orgmdpi.comalzdiscovery.orgaging-us.comresearchgate.net Overexpression of this compound has been shown to increase lifespan in worms, dependent on pathways like the insulin (B600854)/IGF-1 signaling pathway. jci.orgnih.govaging-us.comresearchgate.net In mice, treatment with this compound or its analogs has been shown to improve various healthspan parameters, including metabolic health and cognitive function, even when administered in middle age. jci.orgalzdiscovery.orgaging-us.comresearchgate.net These effects are thought to be related to this compound's influence on metabolic processes, stress resistance, and its interaction with pathways like the insulin/IGF-1 axis. jci.orgalzdiscovery.orgaging-us.com

While the direct impact of this compound supplementation on human lifespan is still under investigation, the association between higher endogenous this compound levels and indicators of healthy aging in humans is a promising area of research. alzdiscovery.orgaging-us.comdrugdiscoverynews.comresearchgate.net

Here is a table summarizing some key research findings on this compound's effects:

| Effect | Model System | Key Findings | Source |

| Neuroprotection | Neuronal cells, AD mouse models, stroke models | Protects against Aβ toxicity, reduces neuronal apoptosis, improves synaptic plasticity, reduces infarct volume. | frontiersin.orgwikipedia.orgbioscientifica.comalzdiscovery.orgresearchgate.net |

| Anti-Apoptotic | Various cell types | Binds to Bax, tBid, BimEL; inhibits cytochrome c release and caspase activation; activates pro-survival signaling pathways via receptors. | frontiersin.orgbioscientifica.combioscientifica.commdpi.complos.org |

| Reduced Oxidative Stress | Rat retinal cultures, endothelial cells, RPE cells | Reduces ROS production, protects against H₂O₂ and oxidized LDL-induced damage, enhances mitochondrial biogenesis. | oup.combioscientifica.commdpi.comspandidos-publications.com |

| Reduced Inflammation | Various cell types | Decreases pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | mdpi.comfrontiersin.org |

| Healthspan Extension | Mice | Improves metabolic health, delays cognitive decline. | jci.orgalzdiscovery.orgaging-us.comresearchgate.net |

| Lifespan Extension | C. elegans | Overexpression increases lifespan. | nih.govaging-us.comresearchgate.net |

Note: This table provides a snapshot of selected research findings and is not exhaustive.

Humanin in Disease Contexts

Neurodegenerative Disorders

Neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, are characterized by progressive neuronal dysfunction and loss. Mitochondrial dysfunction and oxidative stress are common underlying mechanisms in the pathogenesis of these conditions. researchgate.netfrontiersin.org Humanin, with its known protective effects on mitochondrial function and ability to reduce oxidative stress and inhibit apoptosis, is being investigated as a potential therapeutic agent. alzdiscovery.orgresearchgate.netmdpi.comfrontiersin.org

Alzheimer's Disease Pathogenesis and Mitigation

Alzheimer's disease is the most prevalent age-related neurodegenerative disorder, marked by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to neuronal loss and cognitive decline. frontiersin.orgneurosci.cn this compound and its analogs have demonstrated protective effects against various AD-related insults in preclinical models. alzdiscovery.orgfrontiersin.org

Amyloid-beta peptides, particularly soluble Aβ oligomers, are considered key mediators of neurotoxicity in AD. neurosci.cnexplorationpub.comnih.gov this compound has been proposed as a peptide-based inhibitor that can interact directly with Aβ oligomers and interfere with their formation and toxic effects. explorationpub.comnih.govresearchgate.net Studies have shown that this compound can counteract Aβ-induced toxicity in vivo. explorationpub.comresearchgate.net

Research using in vitro and in vivo models, such as transgenic C. elegans strains expressing Aβ42, has demonstrated that this compound and its synthetic derivative, S14G-Humanin (HNG), can delay the formation and reduce the amount of Aβ42 fibrils. nih.gov In vitro surface plasmon resonance studies suggest that this compound and HNG interact with Aβ42 oligomers, promoting the formation of larger, amorphous assemblies. nih.gov In vivo studies indicate that both this compound and HNG decrease the abundance of prefibrillar and fibrillar Aβ oligomers. nih.gov While this compound may reduce oligomers by promoting their aggregation into larger assemblies, HNG's effect might be partly due to an increase in the Aβ-degrading enzyme neprilysin. nih.govnih.gov

Neuronal loss and synaptic dysfunction are central to the cognitive decline observed in AD. neurosci.cn this compound has shown protective effects against neuronal loss in various preclinical AD models. alzdiscovery.org Studies in rats injected with Aβ42 have demonstrated that this compound treatment can increase dendritic complexity, synaptic protein levels, and synaptic plasticity, leading to improved memory deficits. alzdiscovery.orgneurosci.cnnih.gov this compound has been shown to mitigate synaptic transmission deficits induced by Aβ42. neurosci.cn Furthermore, this compound can enhance cell viability and inhibit apoptotic cell death, partly by binding to pro-apoptotic mediators like Bax and cBid, preventing their translocation to mitochondrial membranes. alzdiscovery.orgneurosci.cn

Oxidative stress is a significant contributor to neuronal damage in AD. researchgate.netfrontiersin.orgneurosci.cn this compound treatment has been shown to reduce oxidative stress in preclinical AD models. alzdiscovery.orgresearchgate.netneurosci.cn this compound is thought to reduce oxidative stress by enhancing the activity of antioxidant enzymes. researchgate.net

Tau hyperphosphorylation and the formation of neurofibrillary tangles are key pathological hallmarks of AD. neurosci.cnplantsjournal.com this compound has been found to attenuate Aβ42-induced tau hyperphosphorylation. alzdiscovery.orgneurosci.cnnih.gov This effect appears to be mediated, at least in part, by inhibiting the phosphorylation of Tyr307 on the inhibitory protein phosphatase-2A (PP2A) catalytic subunit, thereby activating PP2A, an enzyme involved in dephosphorylating tau. neurosci.cnnih.gov Studies using cultured cortical neurons treated with neurotoxic agents that inhibit PP2A have shown that this compound can preserve neuronal viability, decrease oxidative stress, maintain PP2A activity, and block tau protein hyperphosphorylation. mdpi.com

Neuronal Loss and Synaptic Dysfunction

Parkinson's Disease Mechanisms and Therapeutic Potential

Parkinson's disease is another major neurodegenerative disorder characterized by the loss of dopaminergic neurons. Mitochondrial dysfunction is considered a central factor in the pathogenesis of both sporadic and monogenic forms of PD. researchgate.netnih.gov Research suggests that this compound may represent a potential therapeutic approach for PD. researchgate.net

Mitochondrial dysfunction in PD involves impaired energy production, increased oxidative stress, and initiation of apoptotic pathways. researchgate.netfrontiersin.orgresearchgate.net this compound, as a mitochondrial-derived peptide, plays a role in maintaining mitochondrial homeostasis and modulating cellular metabolism. alzdiscovery.org It can influence mitochondrial bioenergetics by increasing the basal oxygen consumption rate, which helps cells maintain ATP production and mitochondrial reserve capacity under cellular stress. alzdiscovery.org this compound can also prevent the loss of mitochondrial membrane potential in response to oxidative stress. alzdiscovery.org

Recent studies have explored the neuroprotective effects of this compound in in vitro and ex vivo/in vivo PD models, suggesting that it may promote mitochondrial biogenesis, possibly through the PI3K/AKT signaling pathway. researchgate.netnih.govnih.gov this compound treatment has been shown to enhance mitochondrial biogenesis and dynamics, leading to the upregulation of mitochondrial genes, including this compound itself. nih.govnih.gov This suggests a potential autoinduction mechanism where this compound treatment stimulates the production of more this compound, further supporting mitochondrial function and neuronal survival in the context of PD. nih.govnih.gov this compound has also been shown to attenuate excitotoxicity caused by overactivation of NMDA receptors, a process implicated in neurodegenerative conditions like AD and PD, through the alleviation of mitochondrial dysfunction. dovepress.com

Neuroprotection and Behavioral Recovery

This compound and its analogs have demonstrated neuroprotective effects in various preclinical models of neurological disorders by increasing neuronal resilience to stressors. alzdiscovery.orgmdpi.com These effects are often linked to the peptide's ability to inhibit apoptotic cell death and modulate signaling pathways crucial for cell survival. alzdiscovery.orgfrontiersin.org For instance, this compound can interact with pro-apoptotic proteins like Bax, preventing their translocation to mitochondria and subsequent initiation of apoptosis. alzdiscovery.orgfrontiersin.org Extracellular this compound can activate cytoprotective pathways by binding to receptors such as FPRL1/2 and the CNTFR-α/gp130/WSX-1 trimeric receptor complex, leading to the activation of downstream signaling cascades like JAK2/STAT3. alzdiscovery.orgfrontiersin.orgmolbiolcell.org

Studies have shown that this compound treatment can lead to behavioral recovery in animal models of neurological conditions. In a mouse model of Parkinson's disease, intranasal administration of this compound resulted in neuroprotection and behavioral recovery. thno.orgresearchgate.netnih.gov This was associated with the activation of the PI3K/AKT signaling pathway, leading to enhanced mitochondrial biogenesis and the upregulation of mitochondrial genes, including this compound itself. thno.orgnih.gov this compound has also been shown to improve learning and memory impairment in mice models. ahajournals.orgplos.orgfrontiersin.org

Other Neurological Conditions

Beyond its general neuroprotective effects, this compound's role has been investigated in several specific neurological conditions.

Traumatic Brain Injury

Traumatic Brain Injury (TBI) is characterized by neuronal damage, inflammation, and mitochondrial dysfunction. researchgate.netnih.gov Research suggests that this compound may offer protection against TBI-related pathology. Studies have indicated that the gene encoding this compound, mtRnr2, is dysregulated in mild TBI, suggesting its involvement in the injury response. mdpi.com Treatment with a this compound analog, HNG, has been shown to reverse cognitive deterioration in a murine TBI model, potentially by restoring metabolic pathways within astrocytes. mdpi.com this compound has also been observed to counteract TBI-related reductions in mitochondrial bioenergetics and normalize memory function in animal models. nih.gov Furthermore, this compound treatment has been shown to reduce elevated levels of pro-inflammatory cytokines in both plasma and the hippocampus following TBI. researchgate.netnih.gov

Polyglutamine (PolyQ) Diseases

Polyglutamine (PolyQ) diseases, such as Huntington's disease and spinocerebellar ataxias, are characterized by the accumulation of misfolded proteins with expanded polyQ stretches, leading to neuronal dysfunction and death. nih.govnih.govdntb.gov.ua Mitochondrial dysfunction is also noted in these conditions. nih.gov Studies have explored this compound's potential to mitigate polyQ-induced neurotoxicity. Research using neuronal PC12 cells expressing expanded polyQ has shown that this compound can suppress apoptotic cell death induced by these proteins. nih.gov While the suppression was incomplete, it suggests that this compound may partially contribute to the suppression of neurodegeneration in PolyQ diseases, potentially by interfering with pathways like the activation of apoptosis signal-regulating kinase 1 (ASK1) and suppressing polyQ aggregate formation. nih.govfrontiersin.org

Prion-Peptide Induced Cell Death

Prion diseases involve neuronal stress and cell death induced by misfolded prion proteins. bioscientifica.com The potential for this compound to protect against this type of stress has been examined. Early studies showed no protective effect of this compound against cell stress and apoptosis induced by prion peptide 106–126. nih.govbioscientifica.com However, a later study reported that this compound did exhibit a protective effect against prion protein 118–135 in cortical neurons, rescuing them from apoptosis. ahajournals.orgnih.govfrontiersin.orgbioscientifica.com Further research is needed to fully understand this compound's role in prion diseases.

Spinal Cord Injury

Spinal Cord Injury (SCI) is a complex condition involving significant neuronal damage and functional deficits. clinicaltrials.govjhuapl.edu While direct research on this compound's effect on neuronal survival and behavioral recovery specifically in the context of SCI models is still emerging, its known neuroprotective and anti-apoptotic properties suggest a potential therapeutic relevance. frontiersin.orgnih.gov Research into potential treatments for SCI is ongoing, with focuses including neuromodulation therapies. clinicaltrials.govjhuapl.edupraxisinstitute.org Further studies are required to determine the potential application of this compound in SCI.

Metabolic Dysregulation and Disorders

This compound is increasingly recognized as a metabolic signal transducer and plays a role in the signaling network that transmits information about mitochondrial status. alzdiscovery.org Mitochondrial dysfunction is a key factor in the pathophysiology of various metabolic diseases, including obesity, insulin (B600854) resistance, and type 2 diabetes. nih.govphysiology.orgfrontiersin.org

This compound has been shown to influence metabolism and promote insulin sensitivity. alzdiscovery.orgnih.gov Preclinical studies indicate that this compound and its analogs can ameliorate metabolic dysfunction in animal models. alzdiscovery.org In models of type 1 diabetes, this compound treatment normalized glucose tolerance, reduced lymphocyte infiltration to the pancreas, and delayed disease onset. alzdiscovery.org this compound is also protective in type 2 diabetes models, improving insulin sensitivity and promoting pancreatic beta cell survival. alzdiscovery.org this compound regulates insulin by activating hypothalamic STAT3 signaling. alzdiscovery.org

Circulating levels of this compound have been reported to be altered in several metabolic disorders, including diabetes and cardiovascular disease. alzdiscovery.orgphysiology.orgfrontiersin.orgresearchgate.net For instance, this compound levels were found to be lower in individuals with pre-diabetes and type 2 diabetes compared to controls. alzdiscovery.orgfrontiersin.org Conversely, higher this compound levels were observed in men with type 1 diabetes, potentially as a protective response to pancreatic stress. alzdiscovery.org Acute metabolic stress can increase this compound levels, while chronic stress may interfere with this process. alzdiscovery.org

This compound levels also increase in response to acute exercise, particularly in skeletal muscle, which may contribute to exercise-associated metabolic adaptations like improved mitochondrial efficiency. alzdiscovery.org

The following table summarizes some key findings regarding this compound in the discussed disease contexts:

| Disease Context | Observed Effect of this compound/Analogs | Relevant Research Findings |

| Neuroprotection & Behavioral Recovery | Protects neurons from various stressors; Improves behavioral outcomes in models of neurodegenerative disease. | Inhibits apoptosis via interaction with Bax; Activates survival pathways (JAK2/STAT3, PI3K/AKT); Improves memory and reduces neuroinflammation in PD models. alzdiscovery.orgfrontiersin.orgmolbiolcell.orgthno.orgresearchgate.netnih.govnih.gov |

| Traumatic Brain Injury | Reverses cognitive deterioration; Counteracts reduced mitochondrial bioenergetics; Reduces pro-inflammatory cytokines. | HNG treatment in murine TBI model restored cognitive function; this compound normalized memory and mitochondrial function; Reduced TNF-α, INF-y, IL 17, IL 5, MCP 5, GCSF, RANNETS, sTNFRI in plasma and gp-130, p-STAT3 in hippocampus. mdpi.comresearchgate.netnih.gov |

| Polyglutamine (PolyQ) Diseases | Suppresses apoptotic cell death induced by expanded polyQ proteins; Suppresses polyQ aggregate formation (partially). | This compound suppressed apoptosis in PC12 cells expressing expanded polyQ; May involve inhibition of ASK1. nih.govfrontiersin.org |

| Prion-Peptide Induced Cell Death | Protective effect against prion protein 118–135 induced apoptosis (mixed results with other prion peptides). | Rescued cortical neurons from apoptosis induced by prion protein 118–135; No protection against prion peptide 106–126. ahajournals.orgnih.govfrontiersin.orgbioscientifica.com |

| Spinal Cord Injury | Potential therapeutic relevance due to neuroprotective and anti-apoptotic properties (direct research in SCI models is limited). | Research in SCI is ongoing, focusing on interventions like neuromodulation; this compound's general cytoprotective effects suggest potential benefit, but direct evidence in SCI models requires further investigation. frontiersin.orgclinicaltrials.govjhuapl.edunih.govpraxisinstitute.org |

| Metabolic Dysregulation & Disorders | Influences metabolism; Promotes insulin sensitivity; Ameliorates metabolic dysfunction; Delays onset of type 1 diabetes; Protects beta cells in type 2 diabetes. | Normalizes glucose tolerance and reduces pancreatic inflammation in type 1 diabetes model; Improves insulin sensitivity and beta cell survival in type 2 diabetes models; Activates hypothalamic STAT3 signaling; Levels altered in diabetes. alzdiscovery.orgnih.govphysiology.orgfrontiersin.org |

Pancreatic Beta Cell Survival

Obesity and Adiposity

Obesity is closely linked to insulin resistance and an increased risk of developing type 2 diabetes and cardiovascular diseases. Studies in diet-induced obesity (DIO) mice have investigated the effects of this compound and its analogs on metabolic parameters associated with obesity. Treatment with a this compound analog in high-fat diet-fed mice has been shown to decrease body weight gain, visceral fat, and hepatic triglyceride accumulation. physiology.org

Metabolomic studies in DIO mice treated with this compound or a small this compound-like peptide 2 (SHLP2) have indicated that these peptides can alter the concentrations of various amino acid and lipid metabolites in plasma. nih.govresearchgate.net The glutathione (B108866) and sphingolipid metabolism pathways were particularly responsive to the peptide treatment. researchgate.net High concentrations of sphingomyelin, a type of sphingolipid, have been correlated with coronary artery disease in obese patients. nih.gov These findings suggest that this compound and related peptides may influence metabolic pathways relevant to obesity and its associated complications.

Data from a study in middle-aged mice treated with a this compound analog (HNG) showed improvements in body composition, including decreased visceral fat and increased lean body mass. aging-us.com

Cardiovascular System Disorders

Cardiovascular diseases, including atherosclerosis and endothelial dysfunction, are major causes of morbidity and mortality, often associated with aging and metabolic disorders like diabetes and obesity. This compound has demonstrated protective effects on the cardiovascular system, particularly against oxidative stress and cellular damage. frontiersin.orgresearchgate.net

Endothelial dysfunction, characterized by impaired function of the inner lining of blood vessels, is an early step in the development of atherosclerosis, the buildup of plaque in arteries. frontiersin.orgphysiology.org this compound is expressed in the endothelium and in atherosclerotic plaques, and in vitro studies have shown its ability to alleviate the deleterious effects of reactive oxygen species (ROS)-induced endothelial injury and inflammation. physiology.org

In vivo studies in hypercholesterolemic ApoE-deficient mice, a model for atherosclerosis, have shown that long-term treatment with a this compound analog prevented endothelial dysfunction and decreased atherosclerotic plaque size in the aorta. nih.govnih.gov These protective effects were associated with reduced apoptosis and nitrotyrosine immunoreactivity in the plaques and preserved expression of endothelial nitric oxide synthase (eNOS), an enzyme crucial for maintaining vascular health. nih.govnih.gov

Clinical studies have also explored the relationship between this compound levels and endothelial function in humans. Higher circulating levels of this compound have been associated with better peripheral endothelial function in patients with rheumatoid arthritis, a condition associated with increased cardiovascular risk. mdpi.com This association remained significant even after adjusting for confounding factors. mdpi.com Furthermore, higher this compound levels correlated with improved survival outcomes in these patients. mdpi.com These findings suggest that this compound may play an important role in maintaining vascular health and could potentially serve as a prognostic biomarker for cardiovascular risk. nih.govmdpi.com

This compound is thought to improve endothelial dysfunction through antioxidation, inhibiting enzymes like NOX2 that produce mitochondrial ROS and suppressing the activation of the NLRP3 inflammasome, which is involved in endothelial injury. frontiersin.org

Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (MI-R) injury, a significant contributor to mortality and morbidity following acute myocardial infarction, involves oxidative stress and cell death. frontiersin.orgfrontiersin.org this compound and its potent analog, HNG, have demonstrated cardioprotective effects in preclinical models of MI-R injury. physiology.orgnih.gov Studies in mice have shown that HNG treatment can reduce myocardial infarct size in a dose-dependent manner and improve cardiac function post-ischemia. nih.gov This protective effect is associated with the activation of signaling pathways such as AMPK-eNOS and the attenuation of pro-apoptotic factors like Bax. nih.gov In rat models, HNG administered during ischemia or at the onset of reperfusion attenuated brain mitochondrial dysfunction and reduced apoptosis, suggesting a neuroprotective effect during cardiac I/R injury. nih.gov

Data from a mouse study on the effect of HNG on myocardial infarct size:

| Treatment Group | HNG Dose (mg/kg) | Infarct Size (% of Area-at-Risk) |

| Vehicle | - | ~45 |

| HNG | 0.2 | ~35 |

| HNG | 0.6 | ~25 |

| HNG | 2.0 | ~15 |

Note: Data points are approximate based on visual interpretation of graphical data in the source. nih.gov

Heart Failure and Cardiac Fibrosis

Chronic heart disease often progresses to heart failure, characterized by impaired cardiac function and myocardial fibrosis. genesispub.org this compound has shown potential in mitigating these issues. Clinical studies have indicated that this compound can reduce markers of myocardial injury and improve cardiac function in patients with heart failure. genesispub.org Specifically, an analog of this compound administered to patients with heart failure with preserved ejection fraction (HFpEF) resulted in improved left ventricular function and reduced inflammation. genesispub.org In mouse models, chronic administration of HNG has been shown to prevent age-related myocardial fibrosis and attenuate cardiac dysfunction and structural remodeling induced by chronic adrenergic stimulation or pressure overload. nih.govphysiology.org HNG treatment in these models was associated with reduced inflammatory cell infiltration, improved myocardial fibrosis, and decreased cardiomyocyte apoptosis. nih.gov The beneficial effects on cardiac fibrosis may involve the suppression of the TGF-β-Smad2/3 pathway. nih.gov

Skeletal System and Bone Metabolism

This compound's role in the skeletal system is an emerging area of research, with indications of its involvement in regulating bone homeostasis. frontiersin.orgnih.gov

Regulation of Osteoclasts, Osteoblasts, and Chondrocytes

Bone homeostasis is maintained by a balance between the activities of bone-resorbing osteoclasts and bone-forming osteoblasts. frontiersin.orgresearchgate.net this compound appears to play a role in regulating these cell types. Research suggests that this compound could be a critical regulator of osteoclastogenesis, potentially acting through the activation of AMP-activated protein kinase (AMPK). frontiersin.org AMPK is known to inhibit receptor activator of nuclear factor-κB ligand (RANKL), and this compound has been found to inhibit RANKL-induced osteoclastogenesis. frontiersin.org Furthermore, this compound's protective function has been investigated in the context of osteoblast differentiation and apoptosis. frontiersin.org this compound also influences chondrocytes, the cells found in cartilage. frontiersin.orgresearchgate.net Studies have shown that this compound can prevent undesired apoptosis of chondrocytes. researchgate.net

Protection Against Bone Disorders

This compound's regulatory effects on bone cells suggest a potential protective role against bone disorders. In preclinical studies, this compound has been shown to prevent glucocorticoid-induced bone growth impairment without interfering with the anti-inflammatory effects of glucocorticoids. nih.govresearchgate.net This protective effect is linked to this compound's role as a regulator of Hedgehog signaling. nih.gov Furthermore, studies in models of chronic inflammation, such as inflammatory bowel disease (IBD), have indicated that systemic levels of this compound are decreased in children with growth impairment. jotsrr.org Treatment with a this compound analog (HNG) was found to partially prevent cytokine-induced growth impairment in cultured rat metatarsal bones, suggesting this compound as a potential therapeutic target for bone growth impairment in chronic inflammation. jotsrr.org

Data from a study on the effect of HNG on cytokine-induced bone growth impairment:

| Treatment Group | Cytokines (IL-1β + TNF-α) | HNG (300 ng/ml) | Metatarsal Bone Growth (vs Control) |

| Control | - | - | 100% |

| Cytokines Only | Yes | - | Significantly Suppressed (< 0.001) |

| Cytokines + HNG | Yes | Yes | Partially Prevented (< 0.01 vs Cytokines Only) |

Note: Data reflects the qualitative findings described in the source. jotsrr.org

Male Infertility

The anti-apoptotic activities of this compound have led to its consideration as a potential therapeutic target for male infertility. mdpi.comnih.gov this compound has been found to play a role in regulating the response of cells to oxidative stress and apoptosis in testes. nih.gov Studies have shown that this compound can ameliorate chemotherapy-induced male germ cell apoptosis in both ex vivo and in vivo models. researchgate.net This protective action appears to be mediated, at least in part, by the membrane receptor/STAT3 pathway, with a minor contribution from the BAX-binding pathway. researchgate.net this compound has also been shown to improve testis and sperm parameters and increase serum testosterone (B1683101) concentrations in mouse models of oligoasthenozoospermia, a common cause of male infertility. nih.gov This ameliorative effect was linked to the reduction of oxidative stress and ferroptosis via the Nrf2/GPX4 pathway. nih.gov

Cancer Research: Dual Roles and Considerations

The role of this compound in cancer is complex and appears to be context-dependent, exhibiting both protective and potentially pro-tumorigenic aspects. mdpi.comalzdiscovery.org While this compound's anti-apoptotic properties initially raised concerns about its potential to promote tumor growth, research has also shown beneficial effects, particularly in protecting healthy cells from chemotherapy-induced toxicity without interfering with the anti-cancer effects. mdpi.comalzdiscovery.orgnih.gov

Studies have shown that this compound is upregulated in certain cancers, such as gastric and bladder cancer. mdpi.comalzdiscovery.org However, its effects can vary depending on the cancer type and the specific signaling pathways involved. alzdiscovery.org this compound activates cell survival pathways, including ERK1/2, AKT, and JAK2/STAT3, which are known to be involved in cancer. alzdiscovery.org

Despite the potential for pro-tumorigenic effects, this compound analogs have shown promise as adjuvants to chemotherapy. nih.govoup.com For example, in mouse models, a this compound analog (HNG) protected healthy male germ cells and leukocytes against cyclophosphamide (B585) while enhancing the suppression of cancer metastases. mdpi.comoup.com HNG has also been shown to prevent bone growth impairment caused by bortezomib, a chemotherapy drug, in mice with tumor xenografts, without interfering with the drug's anti-cancer activity. frontiersin.orgmdpi.com This protective effect on healthy tissues suggests a potential strategy to mitigate the side effects of chemotherapy. nih.gov

The conflicting reports regarding this compound's role in tumor progression highlight the need for further investigation to fully understand its intricate interactions within the tumor microenvironment and in different cancer types. mdpi.comalzdiscovery.org

This compound in Autoimmune Diseases

This compound (HN), a small mitochondrial-derived peptide, is being investigated for its potential therapeutic applications in various age-related and pathophysiological conditions, including autoimmune diseases. nih.govnih.gov Autoimmune diseases are characterized by the immune system mistakenly attacking the body's own tissues, leading to chronic inflammation and tissue damage. ameripharmaspecialty.comgarvan.org.au Research suggests that this compound may interfere with the development of autoimmune conditions by helping to reduce inflammation and oxidative stress. nih.govnih.gov

Detailed research findings indicate that this compound exerts a cytoprotective action against oxidative stress, apoptosis, and inflammatory responses. nih.govresearchgate.net As an anti-inflammatory mediator in immune responses, this compound has been shown to decrease macrophage infiltration and inflammation, as well as apoptosis. nih.gov This is thought to involve interaction with the gp130 subunit of the IL-6 receptor, leading to a reduced in vitro production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov this compound also exhibits anti-apoptotic effects by reducing levels of apoptosis-related pro-inflammatory Damage-Associated Molecular Patterns (DAMPs). nih.gov

Studies have explored the role of this compound in specific autoimmune contexts. For instance, in a non-obese diabetic mouse model, which serves as an autoimmune model for Type 1 Diabetes Mellitus, the development of diabetes is age-dependent and correlates with increased lymphocyte infiltration and enhanced sensitivity to glucose-induced β-cell apoptosis. frontiersin.org this compound has been shown to decrease apoptosis in β-cells and improve glucose tolerance and the onset of diabetes in these mice. frontiersin.orgacs.org

Furthermore, research into age-related macular degeneration (AMD), which involves inflammatory processes, has provided insights into this compound's anti-inflammatory potential. While not strictly an autoimmune disease, findings in AMD models highlight mechanisms relevant to autoimmune conditions. In AMD RPE cybrid cells, this compound G (a potent this compound analog) significantly reduced the protein levels of several inflammatory markers, including CD62E/E-Selectin, CD62P/P-Selectin, ICAM-1, TNF-α, MIP-1α, IFN–γ, IL-1β, IL-13, and IL-17A. aging-us.com Specifically, exogenous this compound G caused a significant decrease in IL-1β protein levels. aging-us.com Inhibition of IL-1β has been shown to alleviate damaging effects and reduce photoreceptor cell apoptosis in AMD. aging-us.com this compound G treatment also reduced IL-13 protein levels, suggesting a potential in suppressing IL-13-induced ocular inflammatory responses. aging-us.com

This compound's protective effects may also involve the suppression of the NLRP3 inflammasome, which has been linked to various human autoinflammatory and autoimmune diseases. acs.org Studies have shown that this compound can inhibit the expression of IL-1β and IL-18, cytokines produced downstream of NLRP3 inflammasome activation. acs.org this compound has also been observed to suppress oxidative stress by downregulating the expression of reactive oxygen species (ROS) and NOX2, which are involved in inflammasome activation. acs.org

While research indicates promising anti-inflammatory and cytoprotective roles for this compound that are relevant to autoimmune diseases, further studies are needed to fully elucidate its mechanisms and therapeutic potential in these conditions.

| Inflammatory Marker | Effect of this compound G (in AMD RPE Cybrid Cells) | Source |

| CD62E/E-Selectin | Reduced protein levels | aging-us.com |

| CD62P/P-Selectin | Reduced protein levels | aging-us.com |

| ICAM-1 | Reduced protein levels | aging-us.com |

| TNF-α | Reduced protein levels | aging-us.com |

| MIP-1α | Reduced protein levels | aging-us.com |

| IFN–γ | Reduced protein levels | aging-us.com |

| IL-1β | Reduced protein levels | aging-us.com |

| IL-13 | Reduced protein levels | aging-us.com |

| IL-17A | Reduced protein levels | aging-us.com |

Humanin Analogs and Therapeutic Development

Design and Potency Enhancement of Humanin Analogs

HNG (S14G-HN) and its Enhanced Potency

One of the most widely studied and potent this compound analogs is HNG, also known as S14G-HN. alzdiscovery.orgeurekaselect.com This analog features a substitution of glycine (B1666218) for serine at position 14 of the this compound sequence. alzdiscovery.orgfrontiersin.orgtandfonline.com This single amino acid change significantly enhances its biological activity, making HNG over 1,000 times more potent than native this compound in certain contexts, such as activating the this compound heterotrimeric receptor. alzdiscovery.orgfrontiersin.orgeurekaselect.com The serine at position 14 is considered a critical residue for this compound's neuroprotective activity, and its substitution with glycine substantially increases this effect. alzdiscovery.org HNG is frequently utilized in preclinical research due to its enhanced potency. alzdiscovery.org

Here is a table summarizing the potency comparison between this compound and HNG:

| Peptide | Modification | Relative Potency (vs. This compound) |

| This compound | Native | 1x |

| HNG | S14G | >1000x |

Colivelin (B612704) and Other Potent Derivatives

Colivelin is another highly potent derivative of this compound, considered one of the most potent developed to date. alzdiscovery.org It exhibits neuroprotective activity in the femtomolar range and is reported to be 10³ to 10⁷ times more potent than this compound and other this compound analogs. alzdiscovery.org Colivelin is a hybrid peptide, created by combining a potent this compound analog, AGA-(C8R)-HNG17, with the C-terminus of activity-dependent neurotrophic factor (ADNF). alzdiscovery.orggenscript.comanaspec.com The AGA-(C8R)-HNG17 portion itself is a modified this compound peptide identified through mutational analysis, lacking the first 3 and last 5 amino acids of this compound and containing substitutions at positions 4 (R4A), 6 (F6A), 8 (C8R), and 14 (S14G), contributing to increased potency and stability. alzdiscovery.org The fusion with ADNF, which also possesses neuroprotective activity, results in a synergistic neuroprotective effect. alzdiscovery.orgjneurosci.org

Other potent this compound derivatives and analogs have been developed through various modifications, including substitutions at positions like phenylalanine 6 (F6A) to influence binding to IGFBP-3 and improve stability and pharmacokinetics. alzdiscovery.org

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been instrumental in understanding how the amino acid sequence and structure of this compound relate to its biological functions and potency. Systematic single amino acid substitutions have been used to identify critical residues. frontiersin.org For instance, substituting serine at position 14 with alanine (B10760859) (S14A) can abolish neuroprotective activity, while the S14G substitution (resulting in HNG) significantly enhances it. alzdiscovery.orgfrontiersin.org Similarly, phenylalanine at position 6 and lysine (B10760008) at position 21 have been identified as essential for this compound's binding to IGFBP-3. frontiersin.org Studies comparing the structure of this compound, S7A-HN (an inactive analog), and S14G-HN (HNG) have shown that their structural stability at physiological temperature (37°C) correlates with their neuroprotective activities, suggesting that maintaining a stable conformation is important for function. nih.gov

Here is a table illustrating the impact of specific amino acid substitutions on this compound's activity:

| Substitution | Analog Name (if applicable) | Effect on Neuroprotective Activity | Reference |

| S14G | HNG | Increased (>1000x) | alzdiscovery.orgfrontiersin.orgeurekaselect.com |

| S14A | S14A-HN | Abolished | frontiersin.org |

| S7A | S7A-HN | Loss of activity | nih.gov |

| F6A | HNGF6A (with S14G) | Improved stability/PK | alzdiscovery.org |

| K21A | K21A-HN | Affects IGFBP-3 binding | frontiersin.org |

Preclinical Efficacy in Disease Models

This compound and its potent analogs, such as HNG and Colivelin, have demonstrated efficacy in a variety of preclinical disease models, highlighting their potential as therapeutic agents. google.comnih.govalzdiscovery.org

In models of neurodegenerative diseases, this compound and its analogs have shown protective effects against neuronal dysfunction and loss. They protect neurons from various stressors and can inhibit the aggregation of toxic amyloid-beta oligomers, a hallmark of Alzheimer's disease (AD). alzdiscovery.org Studies in AD models have shown that this compound can increase dendritic complexity, synaptic protein levels, and synaptic plasticity. alzdiscovery.org HNG treatment in triple transgenic AD mice reduced amyloid-beta accumulation and improved cognitive function. plos.orgnih.gov Colivelin has also shown neuroprotective activity against AD-relevant insults in vitro and in vivo, suppressing memory impairment in mouse models. genscript.comanaspec.comjneurosci.org

In models of stroke, HNG has been shown to reduce infarct volume, decrease neuronal apoptosis, and improve neurological function in mice subjected to ischemia/reperfusion injury. frontiersin.orgnih.gov This neuroprotection appears to involve the reactivation of the JAK2/STAT3 signaling pathway through the PI3K/AKT pathway. nih.gov

This compound and its analogs have also shown efficacy in metabolic disease models. They can influence metabolism, promote insulin (B600854) sensitivity, and may protect against diabetes. nih.govalzdiscovery.org Preclinical studies suggest that this compound analog treatment can ameliorate metabolic dysfunction in animal models. alzdiscovery.org HNG has demonstrated protective effects against streptozotocin-induced cardiac dysfunction in diabetic mice, reducing myocardial hypertrophy and improving heart function. tandfonline.com

Furthermore, this compound and its analogs have shown protective effects in models of cardiovascular injury, such as myocardial ischemic injury, by preventing oxidative stress-related cell death. nih.govalzdiscovery.org HNG has been shown to reduce myocardial infarct size in female minipigs following ischemia/reperfusion injury. alzdiscovery.org They have also shown potential in protecting against chemotherapy-induced toxicity in healthy cells without impeding anti-tumor efficacy in some preclinical cancer models, although the effects can be cancer type-dependent. google.comalzdiscovery.orgfrontiersin.org

Advanced Delivery Strategies for this compound Peptides

The therapeutic application of peptide-based drugs like this compound is often challenged by factors such as poor stability, rapid degradation, and limited ability to cross biological barriers, particularly the blood-brain barrier for neurological applications. thno.orgacs.org Therefore, advanced delivery strategies are being explored to enhance the efficacy and targeting of this compound peptides. nih.gov

Nanotherapy and Bio-scaffolds

Nanotherapy approaches involve encapsulating or conjugating this compound peptides with nanoparticles to improve their delivery and stability. nih.govresearchgate.netbiomedres.us Nanocarriers can protect peptides from enzymatic degradation, prolong their circulation time, and facilitate targeted delivery to specific tissues or cells. acs.org For instance, fusion of this compound with elastin-like polypeptides (ELPs) has been explored as a nanotherapy strategy to facilitate cellular delivery, particularly to the retina, and protect against oxidative stress-induced cell death. researchgate.net These fusions can form stable colloids or larger coacervates under specific conditions, aiding delivery. researchgate.net

Bio-scaffolds represent another strategy for localized and sustained delivery of this compound peptides. nih.gov These biomaterials can be designed to release the peptide over time at a specific site, which could be beneficial for tissue regeneration or localized disease treatment. The combination of this compound with advanced delivery strategies like nanotherapy or bio-scaffolds is expected to further promote its therapeutic potential. nih.gov Targeted delivery systems, such as nanoparticles modified with ligands for specific receptors like FGFR1 which is overexpressed in the blood-brain barrier and cholinergic neurons, are being investigated to enhance accumulation in target tissues like the brain. researchgate.net

Intranasal Administration